rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate
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Overview
Description
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrrole core, followed by the introduction of the benzyl and methyl ester groups. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The benzyl and methyl ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide
- (3aS,6aR)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Uniqueness
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and methyl ester groups
Properties
IUPAC Name |
methyl (3aS,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQXUNLHFXKDQQ-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CSC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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